5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide
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Overview
Description
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with a carboxamide group, a methyl group, and a phenylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the carboxamide group through an amide coupling reaction. The phenylpyrrolidine moiety can be attached via a nucleophilic substitution reaction, where the pyrazine ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpyrrolidine moiety.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the phenylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-pyrrolidin-2-one: Shares the phenylpyrrolidine moiety but lacks the pyrazine ring.
N-Methyl-2-pyridone-5-carboxamide: Contains a similar carboxamide group but with a different heterocyclic ring.
Uniqueness
5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-10-19-16(12-18-13)17(22)20-11-15-8-5-9-21(15)14-6-3-2-4-7-14/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDKLCCPQDCYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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